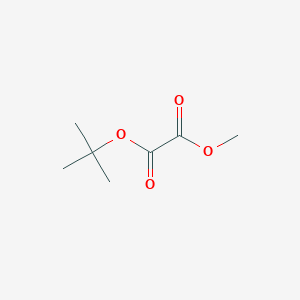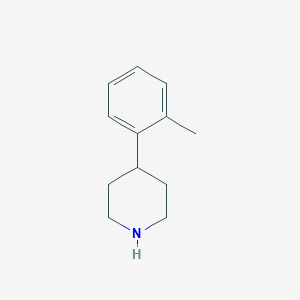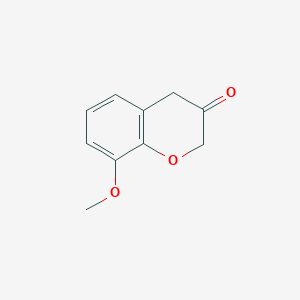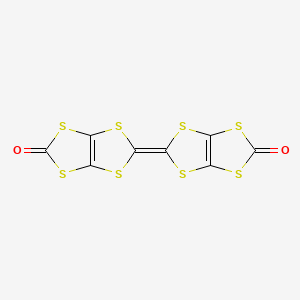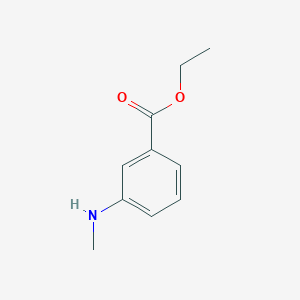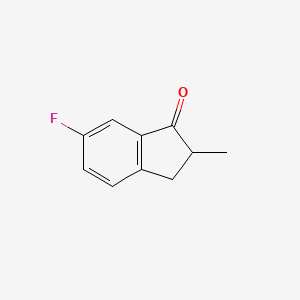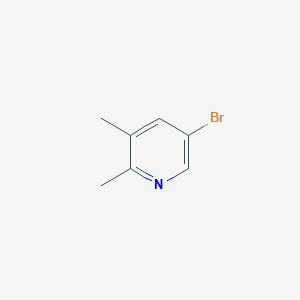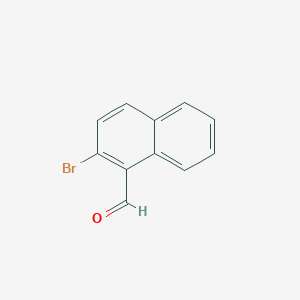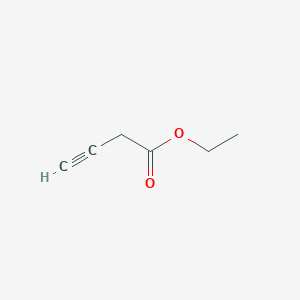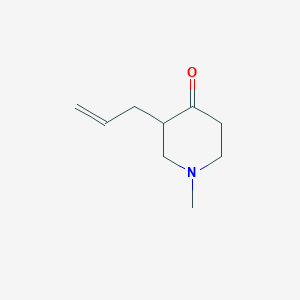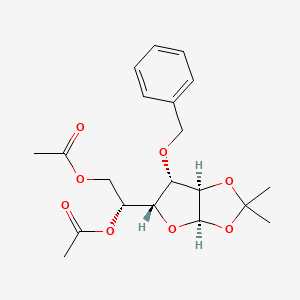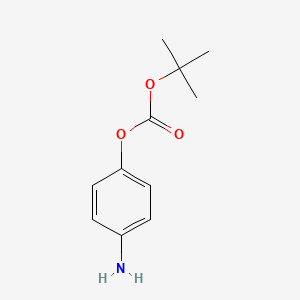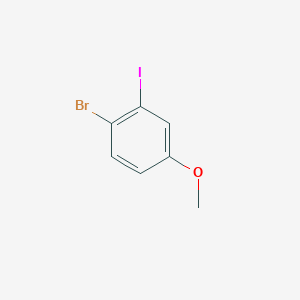
4-Bromo-3-iodoanisole
Descripción general
Descripción
“4-Bromo-3-iodoanisole” is a chemical compound with the molecular formula C7H6BrIO . It has a molecular weight of 312.93 . The compound is also known as “2-Bromo-1-iodo-4-methoxybenzene” or "3-Bromo-4-iodophenyl methyl ether" .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-iodoanisole” is 1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-Bromo-3-iodoanisole” is a liquid at 20°C . It has a specific gravity of 2.15 at 20/20°C and a refractive index of 1.65 . The compound has a flash point of 126°C .
Aplicaciones Científicas De Investigación
Organic Photovoltaic Devices : Liu et al. (2012) discussed the use of 4-bromoanisole as a processing additive in organic photovoltaic devices. It is significant in controlling the phase separation and purity in polymer-polymer blends, particularly those based on P3HT as a donor and various acceptor materials. This additive is crucial for improving the aggregation of P3HT, thus enhancing the morphology of both initially mixed and demixed blends (Liu et al., 2012).
Synthesis of Thermal Paper Dyes : Xie et al. (2020) highlighted the role of 4-Bromo-3-methylanisole in the synthesis of black fluorane dye, an essential component in thermal paper manufacturing. They developed a continuous homogeneous bromination technology in a microreaction system, which demonstrated a superior method for preparing 4-bromo-3-methylanisole with minimal bis-brominated byproducts, enhancing the efficiency of thermal paper dye production (Xie et al., 2020).
Catalytic Borylation : Diemer et al. (2010) explored the catalytic borylation of 4-iodoanisoles and 4-bromoanisoles, which are precursors in synthesizing sterically hindered 4-methoxyboronic acids. These compounds are relevant in various chemical syntheses and applications (Diemer et al., 2010).
Fine Chemical Industry : Jin et al. (2020) described the use of 4-Bromo-3-methylanisole in the large-scale oxidative bromination process, which is crucial in the synthesis of 4-methoxy-2-methyldiphenylamine. This compound has applications in dye and paper chemistry, indicating its industrial significance (Jin et al., 2020).
Electrochemical Oxidation Studies : Kádár et al. (2001) investigated the electrochemical oxidation of 4-bromoanisole and its derivatives, providing insights into the electrochemical behavior of these compounds in acetonitrile solution. This research contributes to a deeper understanding of the electrochemical properties of bromoanisoles (Kádár et al., 2001).
Halogen Bonding and Crystal Structures : Dey et al. (2004) studied the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups. They compared the crystal structures of various phenoxyanilines, including 4-iodoanisoles and 4-bromoanisoles, highlighting the distinct behaviors of these compounds in crystal formation and the influence of halogen bonding (Dey et al., 2004).
Safety And Hazards
“4-Bromo-3-iodoanisole” is classified under GHS07 for safety . It’s associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
1-bromo-2-iodo-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPSHEKLLKFEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475069 | |
| Record name | 4-Bromo-3-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodoanisole | |
CAS RN |
4897-68-1 | |
| Record name | 4-Bromo-3-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



